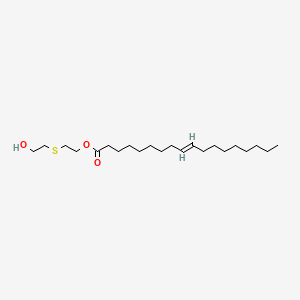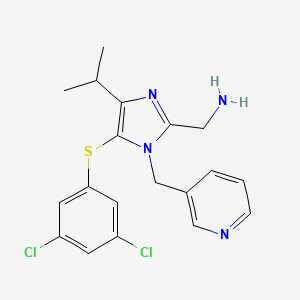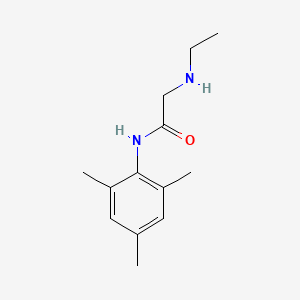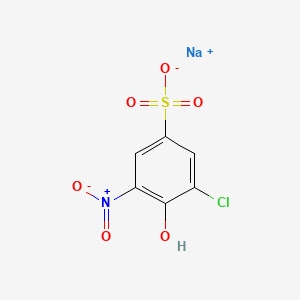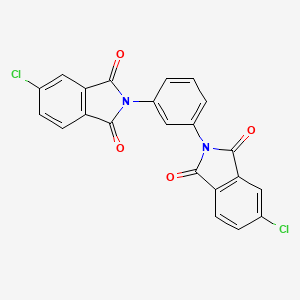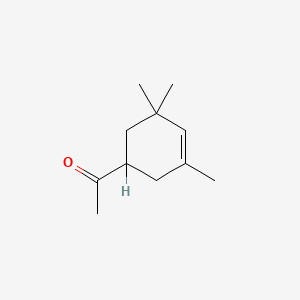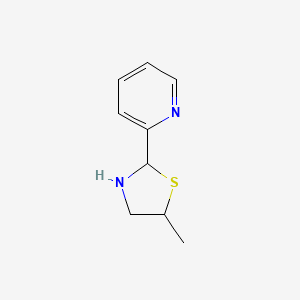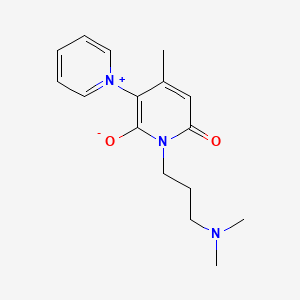
1,3'-Bipyridinium, 1'-(3-(dimethylamino)propyl)-6'-hydroxy-4'-methyl-2'-oxo-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the bipyridinium family, which is characterized by the presence of two pyridine rings. The specific structure of this compound includes a dimethylamino propyl group, a hydroxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt typically involves multiple steps, starting with the preparation of the bipyridinium core This can be achieved through the coupling of two pyridine rings under specific conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: Reduction reactions can lead to the formation of reduced bipyridinium derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group can be replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium oxides, while substitution reactions can yield a variety of substituted bipyridinium derivatives.
Aplicaciones Científicas De Investigación
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its redox properties allow it to participate in electron transfer reactions, which can affect cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3’-Bipyridinium, 5’-cyano-4’-(4-fluoro-2-methylphenyl)-1’,2’,3’,4’-tetrahydro-6’-hydroxy-2’-oxo-, inner salt
- 1,3’-Bipyridinium, 5’-[[4-[[4-[(1’,2’-dihydro-6’-hydroxy-3,4’-dimethyl-2’-oxo[1,3’-bipyridinium]-5’-yl)azo]benzoyl]amino]phenyl]azo]-1’,2’-dihydro-6’-hydroxy-3,4’-dimethyl-2’-oxo-, salt with 2-hydroxypropanoic acid (1:2)
Uniqueness
The uniqueness of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt lies in its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the dimethylamino propyl group, hydroxy group, and methyl group allows for unique interactions with molecular targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
104583-33-7 |
|---|---|
Fórmula molecular |
C16H21N3O2 |
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]-4-methyl-6-oxo-3-pyridin-1-ium-1-ylpyridin-2-olate |
InChI |
InChI=1S/C16H21N3O2/c1-13-12-14(20)19(11-7-8-17(2)3)16(21)15(13)18-9-5-4-6-10-18/h4-6,9-10,12H,7-8,11H2,1-3H3 |
Clave InChI |
XITGBAPJMIIYQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=C1[N+]2=CC=CC=C2)[O-])CCCN(C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




